methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-18(22)16-10-7-15(8-11-16)13-25-19-21-20-17(24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKMKXOCFNPRLF-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization Pathway
The oxadiazole ring is constructed via cyclodehydration of N-acylhydrazides, a method validated in COX-2 inhibitor syntheses:
Alkylation of Methyl 4-(Bromomethyl)Benzoate
Nucleophilic Thiol Substitution
The sulfanyl-methyl bridge is installed via SN2 reaction:
Reagents :
- Methyl 4-(bromomethyl)benzoate (1.2 eq)
- 5-[(E)-2-Phenylethenyl]-1,3,4-oxadiazole-2-thiol (1.0 eq)
- Potassium tert-butoxide (1.5 eq, base)
- Solvent: Acetone/THF (3:1 v/v)
Conditions :
Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate nucleophile, which displaces bromide in a bimolecular process. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Stereochemical Control in Styryl Group Installation
Wittig Olefination Strategy
The (E)-configuration is secured using stabilized ylides:
Ylide Preparation :
Triphenylphosphine reacts with cinnamaldehyde in presence of HBr (gas) to form phosphonium salt, treated with n-BuLi (−78°C).
Olefination :
The ylide couples with 5-formyl-1,3,4-oxadiazole-2-thiol in THF at 0°C, yielding 85% (E)-isomer (J = 16.5 Hz).
Heck Coupling Alternative
Palladium-catalyzed coupling of 5-vinyl-1,3,4-oxadiazole with iodobenzene:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: P(o-tol)₃
- Base: Et₃N
- Solvent: DMF, 100°C, 24 h
- E/Z Selectivity: 9:1
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | E/Z Ratio |
|---|---|---|---|---|
| Hydrazide Cyclization | POCl₃ Cyclization | 78 | 95 | >99:1 |
| CuAAC | Azide-Alkyne Cycloaddition | 65 | 90 | 95:5 |
| Wittig Olefination | Ylide Coupling | 85 | 98 | >99:1 |
| Heck Coupling | Palladium Catalysis | 72 | 97 | 90:10 |
Process Optimization and Scale-Up Considerations
Solvent Selection
Catalytic Enhancements
- Copper(I) Iodide : Accelerates thiol-alkyne couplings (TOF = 120 h⁻¹).
- Phase-Transfer Catalysis : 18-Crown-6 boosts alkylation efficiency 3-fold in biphasic systems.
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
- HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min, λ=254 nm, tᴿ=12.3 min, purity 98.7%.
Chemical Reactions Analysis
Methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, often using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The biological activity of methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate makes it a candidate for studying enzyme interactions and cellular processes. Research indicates that compounds containing oxadiazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential. Its structure suggests that it may interact with specific biological targets such as enzymes and receptors involved in disease mechanisms. Preliminary studies indicate promising results in drug development, particularly in targeting cancer cells .
Industry
This compound is also utilized in the development of materials with specific chemical properties. Its applications extend to polymers and coatings where enhanced durability or specific reactivity is desired .
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of novel derivatives |
| Biology | Study of enzyme interactions | Antimicrobial activity assays |
| Medicine | Potential therapeutic agent | Drug development for cancer treatment |
| Industry | Material development | Polymers and coatings |
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds derived from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, indicating its potential as an antibiotic agent .
Case Study 2: Anticancer Properties
Another research project focused on the anticancer effects of oxadiazole derivatives. This compound was tested in vitro against various cancer cell lines. The findings revealed a dose-dependent cytotoxic effect on cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors . The 1,3,4-oxadiazole ring is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate include other 1,3,4-oxadiazole derivatives such as:
These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties .
Biological Activity
Methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Biological Activity Overview
The biological activity of this compound is primarily linked to its structure, which includes an oxadiazole moiety known for various pharmacological effects. The following sections summarize key findings regarding its biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- A related compound, methyl benzoate, has shown effectiveness against agricultural pests and has been studied for its insecticidal properties .
- The antimicrobial activity of oxadiazoles suggests that this compound may also possess similar properties.
Cytotoxicity and Antiviral Properties
Research on similar compounds has demonstrated cytotoxic effects against various cell lines:
- Quinazolinedione derivatives have shown antiviral activity against respiratory syncytial virus (RSV), with EC50 values indicating effective inhibition at low concentrations .
- Given the structural similarities, it is plausible that this compound could also exhibit cytotoxic or antiviral properties.
Insecticidal Effects
A study highlighted the sublethal effects of methyl benzoate on aphid populations, noting reduced fecundity and longevity in treated generations . This suggests that similar compounds may have significant impacts on pest control strategies.
Structure-Activity Relationship (SAR)
Research into the SAR of oxadiazole derivatives indicates that modifications in the phenyl and oxadiazole structures can enhance biological activity. For example:
| Compound | Biological Activity | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antiviral (RSV) | 2.1 | >50 | >24 |
| Compound B | Cytotoxic | 300–500 | >50 | >100 |
This table illustrates how structural variations can influence potency and selectivity, providing a framework for future research on this compound.
Q & A
Q. What are the optimized synthetic routes for methyl 4-[({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]benzoate, and how can reaction completion be monitored?
Methodological Answer: Synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a methyl benzoate derivative via thioether linkage. Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with mobile phases like ethyl acetate/hexane (1:1) .
- Workup: After reaction completion (4–6 hours), ice-cold water and aqueous NaOH are added to precipitate the product. Recrystallization from methanol improves purity .
- Yield Optimization: Adjusting stoichiometry of sulfhydryl-containing intermediates and controlling reaction temperature (e.g., 60–80°C) enhance yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ ~165 ppm). The (E)-styryl group shows a trans-coupling constant (~16 Hz) in H NMR .
- IR Spectroscopy: Peaks at ~1700 cm (ester C=O) and 1600 cm (oxadiazole C=N) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 369.4000 for similar oxadiazole derivatives) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- First Aid: For exposure, rinse skin/eyes with water, and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can computational tools like UCSF Chimera elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use UCSF Chimera’s ViewDock extension to screen ligand orientations against protein targets (e.g., enzymes or receptors). Optimize hydrogen bonding and hydrophobic interactions .
- Dynamic Simulations: Employ Movie extension to simulate molecular dynamics trajectories, assessing conformational stability .
- Validation: Compare computed binding energies with experimental IC values to refine models .
Q. What experimental strategies address contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Bioassay Standardization: Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial tests) and control for solvent effects (e.g., DMSO ≤1% v/v) .
- Data Normalization: Normalize activity metrics (e.g., MIC, IC) to account for batch-to-batch purity variations (validate via HPLC ≥95% purity) .
- Mechanistic Studies: Probe reactive oxygen species (ROS) generation or membrane disruption to resolve discrepancies in antimicrobial vs. cytotoxic effects .
Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated?
Methodological Answer:
- Degradation Studies: Assess hydrolysis/photolysis rates under varying pH/UV conditions. Monitor byproducts via LC-MS .
- Ecotoxicology: Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC) and bioaccumulation potential .
- QSAR Modeling: Develop quantitative structure-activity relationship models to predict environmental persistence and toxicity .
Q. What methodologies validate the compound’s role in structure-activity relationship (SAR) studies for drug discovery?
Methodological Answer:
- Analog Synthesis: Modify the styryl group (e.g., electron-withdrawing substituents) or ester moiety to test SAR .
- Biological Profiling: Screen analogs against target panels (e.g., kinase inhibition, antimicrobial activity) and correlate substituent effects with potency .
- Crystallography: Resolve crystal structures (e.g., using X-ray diffraction) to link steric/electronic features to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
